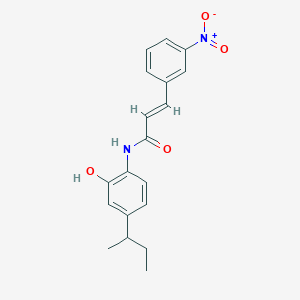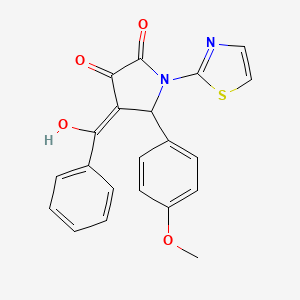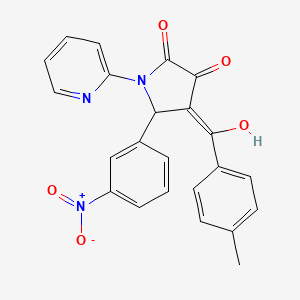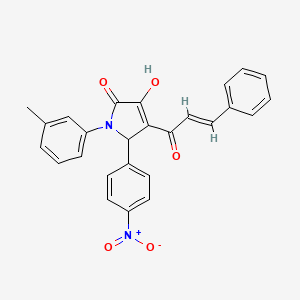![molecular formula C15H18ClNO B5907753 1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine](/img/structure/B5907753.png)
1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. The compound has been synthesized using different methods and has been tested for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of 1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes in the body. For example, the compound has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of various diseases. The compound has also been shown to affect the levels of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine in laboratory experiments is its relatively low toxicity. Studies have shown that the compound has low cytotoxicity and does not cause significant damage to normal cells. However, one of the limitations of using the compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine has shown promising results in various preclinical studies. However, further research is needed to fully understand its therapeutic potential and mechanism of action. Some of the future directions for research on the compound include:
1. Clinical trials to evaluate its safety and efficacy in humans.
2. Studies to investigate its potential in the treatment of other diseases, such as diabetes and cardiovascular disease.
3. Development of more efficient synthesis methods to improve its yield and purity.
4. Studies to investigate its potential as a drug delivery system for other therapeutic agents.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various preclinical studies. The compound has been synthesized using different methods and has been studied for its potential therapeutic applications in various fields of medicine. Further research is needed to fully understand its therapeutic potential and mechanism of action, as well as to develop more efficient synthesis methods and evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine has been reported in several studies. One of the methods involves the reaction of 1-(3-methylpiperidin-1-yl)propan-2-one with 2-chlorobenzaldehyde in the presence of a base and a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine has been studied for its potential therapeutic applications in several fields of medicine. One of the areas of research is in the treatment of cancer. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo.
Another area of research is in the treatment of neurological disorders. Studies have shown that the compound has neuroprotective properties and can protect neurons from damage caused by oxidative stress and inflammation. The compound has also been studied for its potential in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-12-5-4-10-17(11-12)15(18)9-8-13-6-2-3-7-14(13)16/h2-3,6-9,12H,4-5,10-11H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXDBXCYQLUPKR-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5907678.png)
![2-[2-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5907684.png)
![1-(4-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907688.png)
![N'-[(4-bromobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5907692.png)


![2-ethyl-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5907711.png)

![N'-[(4-iodobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5907725.png)

![ethyl 7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907740.png)
![3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5907742.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-methyl-2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5907757.png)
